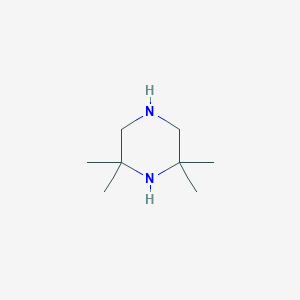
2,2,6,6-Tetramethylpiperazine
Descripción general
Descripción
2,2,6,6-Tetramethylpiperazine is an organic compound belonging to the piperazine family. It is characterized by the presence of two nitrogen atoms within a six-membered ring, with four methyl groups attached to the carbon atoms adjacent to the nitrogen atoms. This structural arrangement imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,2,6,6-Tetramethylpiperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction typically occurs under basic conditions, using a solvent like acetonitrile or dimethylformamide, and requires heating to facilitate the methylation process.
Industrial Production Methods: In industrial settings, this compound is often produced through continuous processes to ensure high yield and purity. One such method involves the reduction of 4-oxo-2,2,6,6-tetramethylpiperidine with hydrazine, followed by distillation to isolate the desired product . This process is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,6,6-Tetramethylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroxide radicals, which are useful in organic synthesis and as spin labels in electron paramagnetic resonance spectroscopy.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The nitrogen atoms in this compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxone and iodine.
Reduction: Hydrazine is often used as a reducing agent.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Nitroxide radicals.
Reduction: Amine derivatives.
Substitution: Substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
2,2,6,6-Tetramethylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitroxide radicals and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are employed as spin labels in studying protein structures and dynamics.
Medicine: It serves as a building block for the synthesis of pharmaceuticals, including drugs with anti-inflammatory and analgesic properties.
Mecanismo De Acción
The mechanism of action of 2,2,6,6-Tetramethylpiperazine involves its ability to act as a base and nucleophile. The steric hindrance provided by the four methyl groups reduces the reactivity of the nitrogen atoms, making the compound less nucleophilic compared to other piperazines. This unique property allows it to participate in selective reactions, such as the formation of stable nitroxide radicals and coordination complexes with metal ions .
Comparación Con Compuestos Similares
2,2,6,6-Tetramethylpiperidine: Similar in structure but with only one nitrogen atom. It is used as a hindered base in organic synthesis.
Piperazine: Lacks the methyl groups, making it more reactive and less sterically hindered.
N,N-Diisopropylethylamine: Another hindered base, but with different steric and electronic properties.
Uniqueness: 2,2,6,6-Tetramethylpiperazine’s unique combination of steric hindrance and moderate basicity makes it valuable in applications requiring selective reactivity and stability. Its ability to form stable nitroxide radicals and coordination complexes sets it apart from other similar compounds .
Propiedades
IUPAC Name |
2,2,6,6-tetramethylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-7(2)5-9-6-8(3,4)10-7/h9-10H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVWVIQNAOXLCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC(N1)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38515-26-3 | |
| Record name | 2,2,6,6-tetramethylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
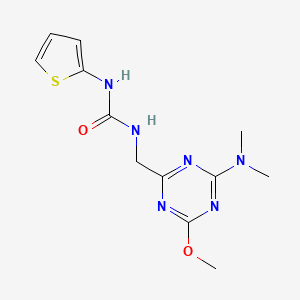
![2-(4-methoxyphenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2484858.png)

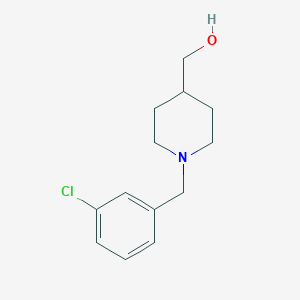
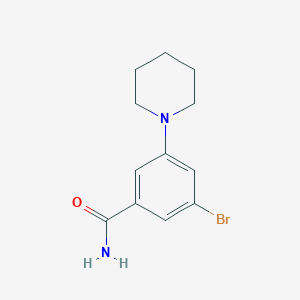
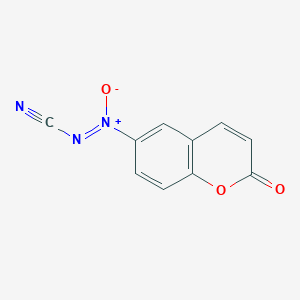

![[(2Z)-3-Chloro-3-phenylprop-2-EN-1-ylidene]dimethylazanium perchlorate](/img/structure/B2484867.png)
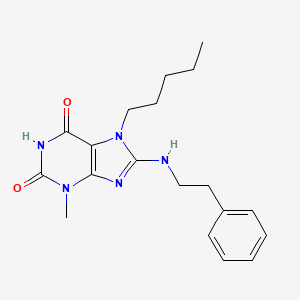
![3-chloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2484870.png)
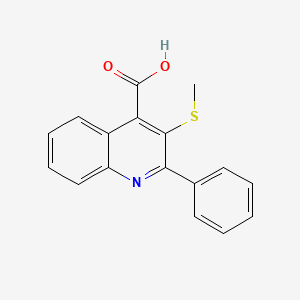
![5-Methyl-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2484876.png)
![N-(furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine](/img/structure/B2484877.png)

